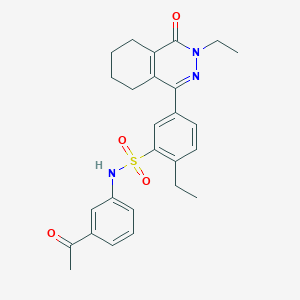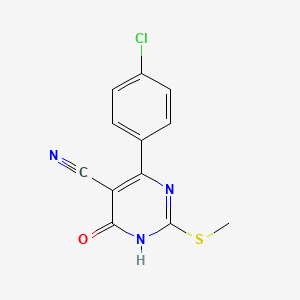![molecular formula C20H20ClNO3 B11313748 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B11313748.png)
1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is an organic compound that features a furan ring substituted with a 3-chloro-4-methoxyphenyl group and a methanamine group bonded to a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amine formation: The methanamine group can be introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxyphenyl)methanamine
- 1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)ethanamine
Uniqueness
1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is unique due to its specific substitution pattern and the presence of both furan and benzyl groups. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H20ClNO3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C20H20ClNO3/c1-23-16-6-3-14(4-7-16)12-22-13-17-8-10-19(25-17)15-5-9-20(24-2)18(21)11-15/h3-11,22H,12-13H2,1-2H3 |
InChI Key |
ZIRBKVYORDZXIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluoro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11313670.png)
![1-benzyl-4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11313679.png)
![Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B11313680.png)

![N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11313693.png)
![5-(4-bromophenyl)-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11313700.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B11313707.png)
![2-[7-(4-Ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11313710.png)
![2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11313718.png)

![N-(4-Fluorophenyl)-N-[(5-{[2-(1-methyl-1H-indol-3-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11313740.png)
![7-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313756.png)
![2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide](/img/structure/B11313762.png)
![1-(4-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11313763.png)
